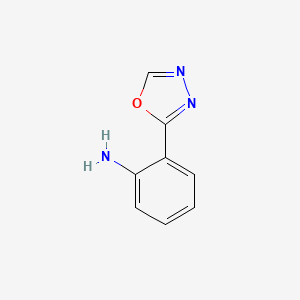

2-(1,3,4-Oxadiazol-2-yl)aniline

Description

BenchChem offers high-quality 2-(1,3,4-Oxadiazol-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3,4-Oxadiazol-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-4-2-1-3-6(7)8-11-10-5-12-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBNRVLITCYWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10539876 | |

| Record name | 2-(1,3,4-Oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90004-05-0 | |

| Record name | 2-(1,3,4-Oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 2-(1,3,4-Oxadiazol-2-yl)aniline"

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1,3,4-Oxadiazol-2-yl)aniline

Foreword: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle prized in medicinal chemistry and materials science. Valued as a bioisostere for amide and ester groups, it enhances metabolic stability, modulates lipophilicity, and acts as a crucial pharmacophore in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The target molecule, 2-(1,3,4-Oxadiazol-2-yl)aniline, incorporates this privileged scaffold with a reactive aniline moiety, making it a valuable building block for the synthesis of more complex, biologically active molecules and functional materials. This guide provides a detailed protocol for its synthesis and a comprehensive framework for its structural characterization, grounded in established scientific principles.

Part 1: Synthesis of 2-(1,3,4-Oxadiazol-2-yl)aniline

Strategic Approach: The Aza-Wittig Reaction

While numerous methods exist for constructing the 1,3,4-oxadiazole ring, such as the dehydrative cyclization of 1,2-diacylhydrazines using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid, these often require harsh conditions.[3][4][5] For the synthesis of 2-(1,3,4-Oxadiazol-2-yl)aniline, a highly efficient and mild approach is the reaction of 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane. This method, a variation of the aza-Wittig reaction, proceeds smoothly at room temperature and typically results in a high yield of the desired product.[6]

Causality of Reagent Choice:

-

(N-isocyanimino)triphenylphosphorane: This reagent serves as a versatile synthon that reacts with the carboxylic acid group of 2-aminobenzoic acid. The reaction cascade involves an initial addition followed by an intramolecular aza-Wittig reaction, which results in the cyclization and formation of the stable oxadiazole ring. The driving force is the formation of the highly stable triphenylphosphine oxide byproduct.

-

2-Aminobenzoic Acid: This starting material provides both the aniline backbone and the carboxylic acid functionality required for the cyclization, making the synthesis convergent and atom-economical.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 2-(1,3,4-Oxadiazol-2-yl)aniline.

Detailed Experimental Protocol

This protocol is adapted from the high-yield synthesis reported by Souldozi et al.[6]

Materials and Reagents:

-

2-Aminobenzoic acid

-

(N-isocyanimino)triphenylphosphorane

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate

-

n-Hexane

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzoic acid (1.0 mmol) in 15 mL of anhydrous dichloromethane.

-

Reagent Addition: To this solution, add (N-isocyanimino)triphenylphosphorane (1.0 mmol) in a single portion at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.[4] The reaction is typically complete within a few hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude residue contains the desired product and triphenylphosphine oxide. Purify the crude product by column chromatography on silica gel.

-

Expert Insight: A gradient elution system is recommended, starting with a low polarity solvent system (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 30-40% ethyl acetate in hexane). This ensures efficient separation of the product from the highly polar triphenylphosphine oxide byproduct and any unreacted starting materials.

-

-

Isolation: Collect the fractions containing the pure product (identified by TLC). Combine the pure fractions and evaporate the solvent under reduced pressure to yield 2-(1,3,4-Oxadiazol-2-yl)aniline as a solid.

Part 2: Characterization and Structural Validation

A rigorous characterization workflow is essential to confirm the identity, structure, and purity of the synthesized compound. Each analytical technique provides a unique piece of structural information, and together they form a self-validating system that confirms the successful synthesis.

Characterization Workflow Diagram

Sources

- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalspub.com [journalspub.com]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 5. jetir.org [jetir.org]

- 6. scispace.com [scispace.com]

"physicochemical properties of 2-(1,3,4-Oxadiazol-2-yl)aniline"

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1,3,4-Oxadiazol-2-yl)aniline

Introduction

The 1,3,4-oxadiazole ring is a cornerstone five-membered heterocycle in modern medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester functionalities have cemented its status as a privileged scaffold in drug discovery.[4] Compounds incorporating this moiety exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][4][5]

This technical guide focuses on a specific, promising derivative: 2-(1,3,4-Oxadiazol-2-yl)aniline . We will provide an in-depth analysis of its core physicochemical properties, which are the fundamental determinants of a compound's pharmacokinetic profile—governing its Absorption, Distribution, Metabolism, and Excretion (ADME).[6] Understanding these characteristics is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling researchers to predict a molecule's behavior in vivo and to guide formulation development.[6][7] This document moves beyond a simple data sheet, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for characterization.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and identity. 2-(1,3,4-Oxadiazol-2-yl)aniline consists of an aniline ring linked at the ortho position to a 1,3,4-oxadiazole heterocycle. This arrangement has significant implications for its chemical behavior, including intramolecular hydrogen bonding potential and electronic distribution.

| Identifier | Value | Source |

| IUPAC Name | 2-(1,3,4-Oxadiazol-2-yl)aniline | N/A |

| CAS Number | 90004-05-0 | [] |

| Molecular Formula | C₈H₇N₃O | [9] |

| Molecular Weight | 161.16 g/mol | [9] |

| SMILES | C1=CC=C(C(=C1)C2=NN=CO2)N | N/A |

| InChIKey | DHJDQZCHDBCIRG-UHFFFAOYAS | [10] |

The structure of this compound has been definitively confirmed through various spectroscopic methods and, most notably, by single crystal X-ray structure determination.[11] X-ray analysis reveals that the aniline and oxadiazole rings are approximately co-planar, a conformational preference that can significantly influence how the molecule interacts with biological targets such as enzyme active sites.[11]

Core Physicochemical Properties: A Quantitative Overview

A compound's journey from a lab bench to a clinical candidate is dictated by its physical and chemical properties. The following table summarizes the key known and predicted parameters for 2-(1,3,4-Oxadiazol-2-yl)aniline.

| Property | Value | Type | Implication in Drug Development |

| Melting Point | 72-74 °C | Experimental[12] | Indicates purity and solid-state stability. A sharp, defined melting point is a primary indicator of a pure crystalline substance. |

| Boiling Point | 329.0 ± 44.0 °C | Predicted[12] | Relates to volatility and thermal stability. Important for manufacturing and purification processes. |

| Density | 1.276 ± 0.06 g/cm³ | Predicted[12] | Influences formulation design, particularly for solid dosage forms. |

| pKa (Anilinium ion) | 0.48 ± 0.10 | Predicted[12] | The very low pKa indicates the aniline amine is an extremely weak base. This is due to the strong electron-withdrawing effect of the oxadiazole ring. The compound will be predominantly in its neutral form at all physiological pH values, impacting solubility and membrane permeability. |

| LogP (o/w) | 1.90 (for isomer) | Predicted[9] | The partition coefficient (LogP) is a critical measure of lipophilicity. A value near 2 is often considered optimal for balancing aqueous solubility with membrane permeability, aligning with Lipinski's guidelines for oral bioavailability. Note: This value is for the para-isomer, 4-(1,3,4-oxadiazol-2-yl)aniline, but provides a reasonable estimate. |

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unassailable fingerprint for molecular identity and purity. The structure of 2-(1,3,4-Oxadiazol-2-yl)aniline has been unequivocally confirmed by IR, NMR, and mass spectrometry.[11]

-

Nuclear Magnetic Resonance (¹H & ¹³C NMR): ¹H NMR spectroscopy reveals characteristic signals in the aromatic region for the protons on the aniline ring. ¹³C NMR is particularly informative, showing distinct resonances for the two unique carbon atoms within the 1,3,4-oxadiazole ring, typically found in the 162-169 ppm range.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of key functional groups. Characteristic stretching bands for the primary aromatic amine (N-H) are observed, which disappear upon N-alkylation or acylation.[3] The spectrum also includes absorptions corresponding to the C=N and C-O-C bonds integral to the oxadiazole heterocycle.[14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, validating the chemical formula C₈H₇N₃O.[11]

Experimental Determination of Key Properties: Protocols and Workflows

While predictions offer valuable guidance, experimentally derived data is the gold standard in drug development.[15] The following sections detail standardized, self-validating protocols for determining critical physicochemical parameters.

Thermodynamic Solubility Profiling

Expertise & Causality: Solubility is arguably the most critical physicochemical property, as a compound must be in solution to be absorbed.[6] We prioritize thermodynamic solubility over kinetic solubility in early-stage characterization because it represents the true equilibrium state and provides a definitive baseline for formulation efforts. The shake-flask method, though labor-intensive, remains the most reliable "gold standard" technique.

Experimental Protocol: Equilibrium Shake-Flask Solubility

-

Preparation: Add an excess amount of crystalline 2-(1,3,4-Oxadiazol-2-yl)aniline to a series of vials containing buffers of varying pH (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.

-

Sampling: Carefully collect an aliquot of the clear supernatant from each vial.

-

Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Validation: After sampling, visually inspect the pellet in each vial to confirm that excess solid material remains, validating that saturation was achieved.

Caption: LogD Determination via RP-HPLC

Conclusion

2-(1,3,4-Oxadiazol-2-yl)aniline presents a compelling physicochemical profile for a drug discovery lead. Its moderate melting point, predicted lipophilicity in a favorable range for oral absorption, and the structural rigidity imparted by its co-planar rings make it an attractive scaffold. The extremely low basicity of the aniline nitrogen is a defining feature, ensuring the molecule remains in a neutral state across physiological pH, which simplifies ADME modeling but requires careful consideration for aqueous formulation. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to confidently advance this and related molecules through the discovery pipeline.

References

-

Creative Biolabs. Physicochemical Characterization. Available from: [Link]

-

Górecki, S., & Kudelko, A. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(21), 6439. Available from: [Link]

-

Di, L., & Kerns, E. H. (2003). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Current opinion in chemical biology, 7(3), 402–408. Available from: [Link]

-

Souldozi, A., Slepokura, K., Lis, T., & Ramazani, A. (2007). Synthesis and Single Crystal X-Ray Structure of 2-(1,3,4-Oxadiazol-2-yl)aniline. Zeitschrift für Naturforschung B, 62(6), 835-840. Available from: [Link]

-

Bhat, K. I., Sufeera, K., & Chaitanya Sunil Kumar, P. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 300-304. Available from: [Link]

-

Górecki, S., & Kudelko, A. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(21), 6439. Available from: [Link]

-

Langhua Pharma. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Available from: [Link]

-

OUCI. Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. Available from: [Link]

-

Slideshare. Physicochemical characterization of drugs. (2015). Available from: [Link]

-

ChemSynthesis. 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline. Available from: [Link]

-

Rasayan J. Chem. Synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives and their antibacterial activity. Available from: [Link]

-

Iftikhar, F. A., et al. (2020). Synthesis and Characterization of Some New Derivatives Based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) DiAniline. AIP Conference Proceedings, 2290(1), 020004. Available from: [Link]

-

Kącka-Zych, A., & Wójtowicz-Kulesza, A. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7687. Available from: [Link]

-

ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available from: [Link]

-

Khan, I., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2013, 392525. Available from: [Link]

-

Jasiak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2404. Available from: [Link]

-

PubMed. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. (2022). Available from: [Link]

-

Royal Society of Chemistry. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. Available from: [Link]

-

National Genomics Data Center (CNCB-NGDC). 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and characterization of some new derivatives based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) dianiline. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. (2022). Available from: [Link]

-

PubChem. 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. Available from: [Link]

-

ResearchGate. One-pot synthesis of 2-(1,3,4-oxadiazo-2-yl)aniline derivatives from various isatins and heteroaryl hydrazides. Available from: [Link]

-

Der Pharma Chemica. Synthesis and Biological Properties of Some Novel 1,3,4-oxadiazole with Quinoline Moiety. Available from: [Link]

-

Indian Journal of Chemistry. Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Available from: [Link]

-

Journal of Young Pharmacists. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available from: [Link]

Sources

- 1. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 7. langhuapharma.com [langhuapharma.com]

- 9. Page loading... [wap.guidechem.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. scispace.com [scispace.com]

- 12. 2-(1,3,4-oxadiazol-2-yl)aniline(SALTDATA: FREE) CAS#: 90004-05-0 [m.chemicalbook.com]

- 13. BJOC - Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment [beilstein-journals.org]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of a Privileged Scaffold: An In-depth Technical Guide to 2-(1,3,4-Oxadiazol-2-yl)aniline

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(1,3,4-Oxadiazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic fusion of an aniline moiety with a 1,3,4-oxadiazole ring system imparts unique physicochemical properties, making it a valuable scaffold in the design of novel therapeutic agents and functional materials. Understanding the precise spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its structural characteristics in various chemical environments.

This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering an in-depth exploration of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data of the title compound. The causality behind the observed spectral features is explained, providing a framework for the interpretation of analogous structures. The protocols described herein represent a self-validating system for the structural confirmation of 2-(1,3,4-Oxadiazol-2-yl)aniline.

Molecular Structure and Spectroscopic Overview

The structural architecture of 2-(1,3,4-Oxadiazol-2-yl)aniline, as confirmed by single-crystal X-ray analysis, reveals a nearly co-planar arrangement of the aniline and 1,3,4-oxadiazole rings[1]. This planarity facilitates π-conjugation across the molecule, influencing its electronic and, consequently, its spectroscopic properties. A holistic spectroscopic characterization is essential to confirm the successful synthesis and purity of this compound. The primary analytical techniques employed for this purpose are IR, 1H NMR, 13C NMR, and mass spectrometry, each providing a unique piece of the structural puzzle.

Workflow for Spectroscopic Characterization

Caption: Workflow for the synthesis and spectroscopic validation of 2-(1,3,4-Oxadiazol-2-yl)aniline.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(1,3,4-Oxadiazol-2-yl)aniline exhibits characteristic absorption bands that confirm the presence of the aniline and 1,3,4-oxadiazole moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the purified solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm-1.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to minimize interference from atmospheric CO2 and water vapor.

Table 1: Key IR Absorption Bands for 2-(1,3,4-Oxadiazol-2-yl)aniline

| Wavenumber (cm-1) | Intensity | Assignment | Functional Group |

| 3425, 3320 | Strong, Sharp | N-H stretching | Primary Amine (-NH2) |

| 3050 | Medium | C-H stretching | Aromatic C-H |

| 1630 | Strong | C=N stretching | Oxadiazole Ring |

| 1580, 1480 | Medium-Strong | C=C stretching | Aromatic Ring |

| 1250 | Strong | C-O-C stretching | Oxadiazole Ring |

| 1100 | Strong | C-N stretching | Aryl-Amine |

Interpretation of the IR Spectrum:

The presence of two distinct, sharp bands in the region of 3425-3320 cm-1 is a definitive indicator of the asymmetric and symmetric stretching vibrations of the primary amine (-NH2) group of the aniline moiety. The strong absorption at approximately 1630 cm-1 is characteristic of the C=N stretching vibration within the 1,3,4-oxadiazole ring. Aromatic C-H stretching is observed around 3050 cm-1, and the characteristic C=C stretching vibrations of the benzene ring appear in the 1580-1480 cm-1 region. The strong band at roughly 1250 cm-1 corresponds to the C-O-C stretching of the oxadiazole ring, a key diagnostic peak for this heterocycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (1H NMR) and carbon (13C NMR) atoms, allowing for the complete elucidation of the molecular structure.

Experimental Protocol: 1H and 13C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

1H NMR Spectroscopy

The 1H NMR spectrum of 2-(1,3,4-Oxadiazol-2-yl)aniline is characterized by signals in the aromatic region and a broad signal for the amine protons.

Table 2: 1H NMR Spectroscopic Data for 2-(1,3,4-Oxadiazol-2-yl)aniline

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.50 | s | 1H | Oxadiazole C-H |

| 7.80 | d | 1H | Aromatic C-H |

| 7.30 | t | 1H | Aromatic C-H |

| 6.90 | d | 1H | Aromatic C-H |

| 6.80 | t | 1H | Aromatic C-H |

| 5.50 | br s | 2H | -NH2 |

Interpretation of the 1H NMR Spectrum:

The singlet at approximately 8.50 ppm is assigned to the lone proton on the 1,3,4-oxadiazole ring (C5-H). The aromatic protons of the aniline ring appear as a complex multiplet pattern between 6.80 and 7.80 ppm. The downfield shift of the doublet at ~7.80 ppm is likely due to the deshielding effect of the adjacent oxadiazole ring. The broad singlet at around 5.50 ppm, which would disappear upon D2O exchange, is characteristic of the two protons of the primary amine group.

13C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: 13C NMR Spectroscopic Data for 2-(1,3,4-Oxadiazol-2-yl)aniline

| Chemical Shift (δ, ppm) | Assignment |

| 164.5 | Oxadiazole C-2 |

| 161.0 | Oxadiazole C-5 |

| 148.0 | Aromatic C-NH2 |

| 132.0 | Aromatic C-H |

| 129.0 | Aromatic C-H |

| 118.0 | Aromatic C-H |

| 116.0 | Aromatic C-H |

| 110.0 | Aromatic C attached to Oxadiazole |

Interpretation of the 13C NMR Spectrum:

The two signals in the downfield region, at approximately 164.5 and 161.0 ppm, are characteristic of the two carbon atoms of the 1,3,4-oxadiazole ring. The signal at ~148.0 ppm corresponds to the aromatic carbon atom directly attached to the electron-donating amine group. The remaining signals in the aromatic region (110.0-132.0 ppm) are assigned to the other carbon atoms of the aniline ring.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and then ionized by a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their m/z ratio and detected.

Table 4: Mass Spectrometry Data for 2-(1,3,4-Oxadiazol-2-yl)aniline

| m/z | Relative Intensity (%) | Assignment |

| 161 | 100 | [M]+ (Molecular Ion) |

| 133 | 45 | [M - CO]+ |

| 105 | 60 | [C6H5N2]+ |

| 77 | 30 | [C6H5]+ |

Interpretation of the Mass Spectrum:

The mass spectrum of 2-(1,3,4-Oxadiazol-2-yl)aniline shows a prominent molecular ion peak [M]+ at an m/z of 161, which corresponds to the molecular weight of the compound (C8H7N3O). The fragmentation pattern provides further structural confirmation. Key fragments include the loss of carbon monoxide (m/z 133) from the oxadiazole ring and the formation of the phenylnitrile radical cation (m/z 105).

Fragmentation Pathway Visualization

Caption: Proposed mass fragmentation pathway for 2-(1,3,4-Oxadiazol-2-yl)aniline.

Conclusion

The collective spectroscopic data from IR, 1H NMR, 13C NMR, and mass spectrometry provide a cohesive and unambiguous structural confirmation of 2-(1,3,4-Oxadiazol-2-yl)aniline. The characteristic spectral signatures detailed in this guide serve as a reliable reference for the identification and quality control of this important heterocyclic scaffold. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, which is fundamental to the integrity of research and development in the chemical and pharmaceutical sciences.

References

-

Souldozi, A., Ślepokura, K., Lis, T., & Ramazani, A. (2007). Synthesis and Single Crystal X-Ray Structure of 2-(1,3,4-Oxadiazol-2-yl)aniline. Zeitschrift für Naturforschung B, 62(6), 835–840. [Link]

Sources

A Guide to the Crystal Structure Analysis of 2-(1,3,4-Oxadiazol-2-yl)aniline: From Synthesis to Structural Elucidation

Introduction: The Significance of 2-(1,3,4-Oxadiazol-2-yl)aniline in Medicinal Chemistry

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its wide range of pharmacological activities.[1][2][3][4] These five-membered heterocyclic compounds, containing one oxygen and two nitrogen atoms, are key components in drugs with antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][5] The compound 2-(1,3,4-Oxadiazol-2-yl)aniline, which incorporates this versatile heterocycle linked to an aniline group, presents a molecule of significant interest for the development of novel therapeutic agents.

The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its physicochemical properties and biological activity. Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining this atomic-level structure with high precision. This in-depth technical guide provides a comprehensive overview of the process of crystal structure analysis for 2-(1,3,4-Oxadiazol-2-yl)aniline, from its chemical synthesis and the critical step of single-crystal growth to the final elucidation and interpretation of its molecular architecture. This guide is intended for researchers, scientists, and drug development professionals seeking to apply these techniques in their own work.

Part 1: Synthesis of 2-(1,3,4-Oxadiazol-2-yl)aniline

The synthesis of 2-(1,3,4-Oxadiazol-2-yl)aniline can be achieved through various synthetic routes. A common and effective method involves the cyclodehydration of a suitable precursor. One reported high-yield synthesis involves the reaction of 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane.[6] This aza-Wittig type reaction proceeds smoothly at room temperature to afford the desired product.

Another versatile approach for synthesizing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives is a copper-catalyzed domino protocol starting from readily available isatins and hydrazides.[] Furthermore, a one-pot domino synthesis using isatins and hydrazides in the presence of molecular iodine has also been developed, offering a practical and transition-metal-free alternative.[8]

General Synthetic Protocol (Illustrative):

While multiple synthetic strategies exist, a frequently employed method for the formation of the 1,3,4-oxadiazole ring is the cyclodehydration of diacylhydrazines using a dehydrating agent such as phosphorus oxychloride.[9]

Part 2: The Crucial Step of Single-Crystal Growth

The success of a crystal structure analysis hinges on the availability of a high-quality single crystal. For small organic molecules like 2-(1,3,4-Oxadiazol-2-yl)aniline, several solution-based crystallization techniques can be employed. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.[10][11]

Key Methodologies for Crystal Growth:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent at room temperature. The container is then loosely covered to allow for the slow evaporation of the solvent. As the solvent evaporates, the concentration of the solute increases, leading to the formation of crystals.[10][12] The rate of evaporation can be controlled by the size of the opening of the container.[10]

-

Slow Cooling: A saturated solution is prepared at an elevated temperature. The solution is then allowed to cool down slowly and undisturbed. As the temperature decreases, the solubility of the compound also decreases, resulting in crystallization.[10] To minimize temperature fluctuations, a heatable oil bath can be used.[10]

-

Vapor Diffusion: This technique is particularly useful for small quantities of material. A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent (antisolvent) in which the compound is insoluble but which is miscible with the good solvent. The vapor of the antisolvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[12][13]

-

Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible "poor" solvent. Crystals form at the interface of the two solvents as they slowly mix.[11]

Practical Considerations for Crystal Growth:

-

Purity of the Compound: The starting material should be of the highest possible purity, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

-

Solvent Selection: The choice of solvent is critical. The compound should have moderate solubility in the chosen solvent or solvent system.

-

Environment: The crystallization setup should be kept in a location free from vibrations and significant temperature fluctuations.[10]

Part 3: X-ray Crystallographic Analysis

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its three-dimensional structure. This powerful analytical technique provides direct information about bond lengths, bond angles, and the overall conformation of the molecule.

Experimental Workflow for X-ray Crystallography:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Steps in the Crystallographic Workflow:

-

Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

-

Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

-

Structure Solution: The initial atomic positions are determined from the processed data using direct methods or Patterson methods.

-

Structure Refinement: The initial model is refined by adjusting the atomic coordinates, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

-

Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Part 4: The Crystal Structure of 2-(1,3,4-Oxadiazol-2-yl)aniline

The crystal structure of 2-(1,3,4-Oxadiazol-2-yl)aniline has been determined by single-crystal X-ray diffraction.[6] The analysis reveals key structural features that are important for understanding its properties and potential interactions with biological targets.

Key Structural Features:

A notable feature of the crystal structure is the near co-planarity of the aniline and oxadiazole rings.[6] This planarity suggests a degree of electronic conjugation between the two aromatic systems, which can influence the molecule's electronic properties and its ability to participate in π-π stacking interactions.

Intermolecular interactions, such as hydrogen bonding and C-H···N or C-H···π interactions, play a crucial role in stabilizing the crystal packing of 1,3,4-oxadiazole derivatives. In the case of 2-(1,3,4-Oxadiazol-2-yl)aniline, the presence of the amine group provides a hydrogen bond donor, which can form hydrogen bonds with acceptor atoms on neighboring molecules, such as the nitrogen atoms of the oxadiazole ring.

Illustrative Molecular Structure:

Sources

- 1. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. journalspub.com [journalspub.com]

- 6. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 13. m.youtube.com [m.youtube.com]

"quantum chemical calculations for 2-(1,3,4-Oxadiazol-2-yl)aniline"

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-(1,3,4-Oxadiazol-2-yl)aniline

Authored by: A Senior Application Scientist

Foreword

The intersection of computational chemistry and medicinal chemistry has paved the way for accelerated drug discovery and development. Quantum chemical calculations, in particular, offer a powerful lens to scrutinize molecular structures, electronic properties, and reactivity at the atomic level. This guide provides a comprehensive walkthrough of the theoretical and practical aspects of performing quantum chemical calculations on 2-(1,3,4-Oxadiazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to gain deeper insights into the molecular characteristics of this promising scaffold.

Introduction to 2-(1,3,4-Oxadiazol-2-yl)aniline

2-(1,3,4-Oxadiazol-2-yl)aniline is a bicyclic aromatic compound featuring an aniline ring fused to a 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole moiety is a well-known pharmacophore, and its derivatives have been reported to exhibit a wide range of biological activities. The presence of the aniline group provides a site for further functionalization, making this a versatile scaffold for the design of novel therapeutic agents.

Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule is paramount for rational drug design. Quantum chemical calculations provide a robust framework for elucidating these characteristics, offering insights that are often difficult or impossible to obtain through experimental methods alone.

Theoretical Framework and Computational Methodology

The choice of computational method and basis set is a critical decision in quantum chemical calculations, directly impacting the accuracy and computational cost of the study. For a molecule like 2-(1,3,4-Oxadiazol-2-yl)aniline, Density Functional Theory (DFT) presents a well-balanced approach, offering a good compromise between accuracy and computational efficiency.

Level of Theory: Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.

Basis Set Selection

The basis set is a set of mathematical functions used to describe the atomic orbitals in a molecule. The 6-311++G(d,p) basis set is a popular choice for calculations on organic molecules containing heteroatoms. This Pople-style basis set includes:

-

6-311G: A triple-zeta valence basis set, providing a more flexible description of the valence electrons.

-

++: Diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and systems with lone pairs of electrons.

-

d,p: Polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate description of bonding and anisotropic effects.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the key steps for performing quantum chemical calculations on 2-(1,3,4-Oxadiazol-2-yl)aniline using a typical quantum chemistry software package like Gaussian, ORCA, or GAMESS.

Molecular Structure Input

The first step is to build the 3D structure of 2-(1,3,4-Oxadiazol-2-yl)aniline. This can be done using a molecular builder and editor such as GaussView, Avogadro, or ChemDraw. The initial structure should be a reasonable guess of the molecule's geometry.

Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule. This is achieved by iteratively calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

DOT Script for Geometry Optimization Workflow:

Caption: A flowchart illustrating the iterative process of geometry optimization.

Frequency Analysis

Following a successful geometry optimization, a frequency calculation should be performed. This serves two primary purposes:

-

Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point or transition state.

-

Thermodynamic Properties: The frequency calculation provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

Electronic Structure Analysis

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and spectroscopic behavior.

3.4.1. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity.

3.4.2. Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. Red regions indicate areas of high electron density (negative potential), while blue regions indicate areas of low electron density (positive potential).

DOT Script for Electronic Structure Analysis Workflow:

An In-Depth Technical Guide to the Electronic Properties of 2-(1,3,4-Oxadiazol-2-yl)aniline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-(1,3,4-oxadiazol-2-yl)aniline scaffold represents a privileged heterocyclic motif at the intersection of materials science and medicinal chemistry. This unique architecture, which covalently links an electron-donating aniline moiety with a potent electron-accepting 1,3,4-oxadiazole ring, gives rise to a fascinating array of electronic and photophysical properties. These properties, including strong fluorescence, large Stokes shifts, and tunable energy levels, make these derivatives prime candidates for applications ranging from organic light-emitting diodes (OLEDs) to advanced fluorescent probes for biological imaging and chemical sensing.[1][2] This technical guide provides a comprehensive exploration of the core principles governing the electronic behavior of these molecules. We delve into their fundamental molecular design, synthetic methodologies, experimental characterization, and computational modeling, offering both theoretical insights and practical, field-proven protocols.

Chapter 1: The Core Molecular Architecture and Its Electronic Implications

The remarkable electronic characteristics of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives are not accidental; they are a direct result of a meticulously balanced intramolecular electronic environment. Understanding this architecture is fundamental to exploiting and designing these molecules for specific applications.

The Donor-Acceptor (D-A) System

At its heart, the scaffold is a classic Donor-π-Acceptor (D-A) system.[3]

-

The Donor (D): The aniline fragment, with its nitrogen lone pair, acts as a potent electron-donating group.

-

The Acceptor (A): The 1,3,4-oxadiazole ring is intrinsically electron-deficient due to the high electronegativity of its two nitrogen and one oxygen atoms.[1]

This arrangement facilitates an intramolecular charge transfer (ICT) from the aniline ring to the oxadiazole ring upon photoexcitation. This ICT character is a primary determinant of the molecule's photophysical behavior, influencing its absorption and emission wavelengths.

The Crucial Role of Intramolecular Hydrogen Bonding (IHB)

A defining structural feature of the 2-(1,3,4-oxadiazol-2-yl)aniline core is the formation of a stable, planar, five- or six-membered ring via an intramolecular hydrogen bond (IHB) between one of the N-H protons of the aniline group and a nitrogen atom of the oxadiazole ring.[1][4] This IHB is not merely a structural quirk; it is the linchpin for one of the most significant photophysical phenomena observed in this class: Excited-State Intramolecular Proton Transfer (ESIPT) .

Excited-State Intramolecular Proton Transfer (ESIPT)

ESIPT is a phototautomerization process that occurs in the excited state.[5] Upon absorption of a photon, the acidity of the aniline N-H (the proton donor) and the basicity of the oxadiazole nitrogen (the proton acceptor) increase dramatically. This triggers an ultrafast transfer of the proton along the pre-existing hydrogen bond pathway.[4][5]

The consequences of ESIPT are profound:

-

Large Stokes Shift: The process creates a new, electronically distinct tautomeric species in the excited state. Emission occurs from this lower-energy tautomer before the molecule relaxes and the proton returns to its original position in the ground state. The energy difference between the initial absorption (Enol form) and the subsequent emission (Keto tautomer form) is substantial, resulting in an exceptionally large separation between the respective spectral bands, known as the Stokes shift.

-

Environmental Sensitivity: The efficiency of the ESIPT process can be highly sensitive to the local environment (e.g., solvent polarity, viscosity, presence of analytes), making these compounds excellent candidates for fluorescent sensors.

Chapter 2: Synthetic Pathways and Methodologies

The synthesis of these derivatives is versatile, with several established routes. The choice of method often depends on the availability of starting materials and the desired scale.

Protocol 1: Classical Cyclodehydration Route

This is the most common and robust method, involving the formation of a diacylhydrazine intermediate followed by cyclodehydration.[2][6] The causality behind this choice lies in its reliability and the commercial availability of a wide range of carboxylic acid precursors.

Step-by-Step Methodology:

-

Hydrazide Formation: React a substituted anthranilic acid ester with hydrazine hydrate (N₂H₄·H₂O) in a refluxing alcoholic solvent (e.g., ethanol) for 4-6 hours to yield the corresponding 2-aminobenzohydrazide.

-

Diacylhydrazine Synthesis: Acylate the 2-aminobenzohydrazide from Step 1 with a substituted benzoyl chloride in a suitable solvent like pyridine or dichloromethane (DCM) with a base (e.g., triethylamine) at 0 °C to room temperature.

-

Cyclodehydration: This is the critical ring-closing step. The diacylhydrazine intermediate is refluxed in a strong dehydrating agent. Phosphorus oxychloride (POCl₃) is highly effective because it acts as both a dehydrating agent and a chlorinating agent (if side reactions are possible), driving the equilibrium towards the cyclized oxadiazole product. The reaction is typically run for 8-12 hours.

-

Work-up and Purification: The reaction mixture is carefully quenched by pouring it onto crushed ice. The precipitated solid is filtered, washed extensively with water and sodium bicarbonate solution to neutralize excess acid, and then dried. Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.

Protocol 2: Modern Electrochemical Synthesis

Electrosynthesis offers a greener and often more efficient alternative, proceeding under mild conditions without the need for harsh dehydrating agents.[7] This method leverages an intramolecular decarboxylative coupling.

Step-by-Step Methodology:

-

Cell Setup: An undivided electrochemical cell is equipped with a platinum plate anode and a graphite rod cathode.

-

Reaction Mixture: A solution of a readily available isatin derivative and a hydrazide in a solvent like acetonitrile (ACN) containing a supporting electrolyte (e.g., n-Bu₄NBF₄) is prepared.

-

Electrolysis: A constant current is applied to the cell (e.g., 10 mA) at room temperature. The isatin acts as an "amino-attached C1 source." The anodic oxidation facilitates the ring-opening of the isatin and subsequent coupling with the hydrazide, followed by intramolecular cyclization to form the oxadiazole ring.

-

Isolation: Upon completion (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the pure 2-(1,3,4-oxadiazol-2-yl)aniline derivative.

Chapter 3: Probing the Electronic Properties: Experimental Characterization

A multi-technique approach is essential to fully elucidate the electronic structure and behavior of these derivatives. Each technique provides a unique piece of the puzzle.

UV-Visible Absorption Spectroscopy

-

Purpose: To identify the electronic transitions within the molecule. Typically, these compounds show two or three main absorption bands:

-

High-Energy Band (~250-300 nm): Attributed to π→π* transitions localized on the aromatic rings.

-

Low-Energy Band (>320 nm): This is the most informative band, corresponding to the intramolecular charge transfer (ICT) transition from the aniline (HOMO) to the oxadiazole (LUMO). The position of this band is highly sensitive to substituents.

-

Fluorescence Spectroscopy

-

Purpose: To characterize the emissive properties after excitation. Key parameters include:

-

Emission Wavelength (λ_em): Provides information about the energy of the excited state from which emission occurs. For ESIPT molecules, this emission originates from the keto-tautomer.

-

Stokes Shift (Δλ): Calculated as (λ_em - λ_abs). A large Stokes shift (>100 nm) is a hallmark of the ESIPT process and is highly desirable for imaging applications to minimize self-absorption.

-

Quantum Yield (Φ_F): Measures the efficiency of the fluorescence process.

-

Cyclic Voltammetry (CV)

-

Purpose: To determine the frontier molecular orbital (FMO) energy levels experimentally.

-

Oxidation Potential (E_ox): The onset of the oxidation wave corresponds to the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO).

-

Reduction Potential (E_red): The onset of the reduction wave corresponds to the energy required to add an electron to the Lowest Unoccupied Molecular Orbital (LUMO).

-

Energy Level Calculation: The HOMO and LUMO energies can be estimated using empirical formulas relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

-

Electrochemical Band Gap (E_g): E_g = LUMO - HOMO

-

Protocol 3: Comprehensive Photophysical and Electrochemical Workflow

-

Sample Preparation: Prepare stock solutions of the purified compound (~1 mM) in spectroscopic grade solvents (e.g., THF, CH₂Cl₂, DMSO). For measurements, create dilute solutions (~10 µM) to avoid aggregation effects. For CV, the concentration should be higher (~1 mM) in a solution containing 0.1 M of a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

UV-Vis Measurement: Record the absorption spectrum from 200-600 nm using a dual-beam spectrophotometer.

-

Fluorescence Measurement: Excite the sample at the λ_max of its lowest energy absorption band. Record the emission spectrum. To calculate quantum yield, use a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) and the comparative method.

-

Cyclic Voltammetry: Use a three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode). Degas the solution with argon for 10-15 minutes. Record the voltammogram at a scan rate of 100 mV/s. Add ferrocene as an internal standard and record a second scan to reference the potentials.

Sources

- 1. A Probe Molecule Based on 1,3,4-Oxadiazole Constructed for Crystal Structure Analysis and Sn<sup>4+</sup> Identification - ProQuest [proquest.com]

- 2. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the Solubility and Stability of 2-(1,3,4-Oxadiazol-2-yl)aniline

Executive Summary

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 2-(1,3,4-Oxadiazol-2-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the critical role these physicochemical properties play in determining a compound's viability for development, this document outlines both the theoretical underpinnings and practical, field-proven methodologies for their assessment. We delve into the structural components of the molecule—the stable 1,3,4-oxadiazole ring and the reactive aniline moiety—to predict its behavior. Detailed, step-by-step protocols for determining pH-dependent aqueous solubility, solubility in organic solvents, and a complete forced degradation study in accordance with ICH guidelines are provided. The guide emphasizes the development of a stability-indicating HPLC method as a self-validating system for accurate quantification. This document is intended for researchers, scientists, and drug development professionals, offering the necessary tools to generate robust, reliable, and submission-ready data.

Introduction: The Significance of 2-(1,3,4-Oxadiazol-2-yl)aniline

The molecule 2-(1,3,4-Oxadiazol-2-yl)aniline belongs to a class of heterocyclic compounds that are cornerstones of modern medicinal chemistry. The 1,3,4-oxadiazole ring is a well-known pharmacophore, prized for its metabolic stability and its ability to act as a bioisostere for amide and ester groups, often enhancing a compound's pharmacological profile.[1][2][3] This ring system is found in numerous therapeutic agents with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3][4]

The aniline substituent, while providing a crucial synthetic handle for further molecular elaboration, introduces specific challenges. The primary amine group is basic, making the molecule's solubility highly dependent on pH. Furthermore, aniline and its derivatives are susceptible to oxidative degradation.[5][6] Therefore, a thorough understanding of the solubility and stability of 2-(1,3,4-Oxadiazol-2-yl)aniline is not merely a procedural step but a fundamental requirement for its successful application, be it in drug formulation or materials development. Poor solubility can hinder bioavailability, while instability can compromise safety, efficacy, and shelf-life.[7][]

This guide provides the necessary protocols to proactively and systematically characterize these critical attributes.

Predicted Physicochemical Properties and Their Implications

Before embarking on experimental work, a theoretical assessment based on the molecule's structure can guide experimental design.

| Property | Predicted Value / Characteristic | Implication for Solubility & Stability |

| Molecular Formula | C₈H₇N₃O | Relatively small molecule, suggesting potential for good solubility. |

| Molecular Weight | ~161.16 g/mol | Low molecular weight is generally favorable for solubility. |

| Core Structures | 1,3,4-Oxadiazole, Aniline | The oxadiazole ring is thermally stable, but the aniline moiety is a potential site for oxidation.[1][5] |

| pKa (Predicted) | Basic pKa (Aniline NH₂): ~3-4 | The primary amine will be protonated at acidic pH, leading to a significant increase in aqueous solubility below this pKa. |

| logP (Predicted) | Moderately lipophilic | Suggests good solubility in organic solvents but may have limited aqueous solubility at neutral or basic pH. |

Comprehensive Solubility Profiling

Solubility is a critical determinant of a compound's behavior in vitro and in vivo.[7][] A comprehensive profile requires assessment in both aqueous and organic media.

Causality Behind Experimental Choices

-

Aqueous Solubility vs. pH: For ionizable compounds like 2-(1,3,4-Oxadiazol-2-yl)aniline, aqueous solubility is not a single value but a profile dependent on pH. The basic aniline group means that solubility will be highest in acidic conditions where it is protonated (R-NH₃⁺) and lowest in neutral to basic conditions where it is in its free base form (R-NH₂). Determining this profile is essential for predicting absorption in the gastrointestinal tract and for developing parenteral formulations.[]

-

Organic Solvent Solubility: This is crucial for synthetic chemists (reaction conditions, purification) and for formulation scientists developing non-aqueous or lipid-based delivery systems. Solvents like DMSO are often used for initial stock solutions in biological screening.

-

Method of Choice: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[9][10] It ensures that a true equilibrium is reached between the dissolved and solid states of the compound. Quantification by a validated, stability-indicating HPLC method is superior to UV spectroscopy as it can distinguish the parent compound from any impurities or degradants, ensuring accuracy.[11]

Experimental Protocol: pH-Dependent Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility across a physiologically relevant pH range.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10 (e.g., at pH 2.0, 4.0, 6.0, 7.4, 9.0).

-

Compound Addition: Add an excess amount of 2-(1,3,4-Oxadiazol-2-yl)aniline to a known volume of each buffer in separate glass vials. "Excess" means that solid material is clearly visible after initial mixing.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed. Centrifuge the samples at high speed (e.g., >10,000 rpm) to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw a precise aliquot from the clear supernatant. Crucially, dilute this aliquot with mobile phase to prevent precipitation and bring the concentration within the calibrated range of the HPLC method.

-

Quantification: Analyze the diluted samples using a pre-validated stability-indicating HPLC-UV method (as described in Section 5).

-

Data Analysis: Calculate the solubility at each pH point using the standard curve. Plot solubility (in µg/mL or mM) versus pH.

Experimental Protocol: Solubility in Organic Solvents

Step-by-Step Methodology:

-

Solvent Selection: Choose a range of common laboratory solvents (e.g., DMSO, DMF, Methanol, Acetonitrile, Ethyl Acetate).

-

Compound Addition & Equilibration: Follow steps 2 and 3 from the aqueous protocol, using the selected organic solvents instead of buffers.

-

Phase Separation & Quantification: Follow steps 4 through 6 from the aqueous protocol.

Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Comprehensive Stability Assessment

Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors.[12] For regulatory purposes, this is guided by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2).[12][13][14][15]

Rationale for Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of developing a stability-indicating method .[16][17][18] The goal is not to completely destroy the compound but to induce a target degradation of 5-20%. This serves two primary purposes:

-

Pathway Elucidation: It provides insight into the likely degradation pathways (hydrolysis, oxidation, etc.), helping to identify potential degradation products.

-

Method Specificity: It demonstrates that the analytical method can accurately measure the parent compound in the presence of its degradants and impurities, a key requirement for validation.[18][19][20]

Experimental Protocol: Forced Degradation Studies

Materials:

-

2-(1,3,4-Oxadiazol-2-yl)aniline stock solution (e.g., 1 mg/mL in Acetonitrile or Methanol).

-

Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.

-

Equipment: HPLC system, photostability chamber, oven.

Step-by-Step Methodology: For each condition, a control sample (drug substance in solvent without stressor) should be run in parallel.

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Heat at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

Rationale: The oxadiazole ring can be susceptible to acid-catalyzed hydrolysis, although aryl substitution generally increases its stability.[1]

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Apply the same heat and time conditions as the acid hydrolysis.

-

Cool, neutralize with 0.1 M HCl, and dilute for analysis.

-

Rationale: To test for susceptibility to base-catalyzed degradation.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% Hydrogen Peroxide (H₂O₂).

-

Keep at room temperature and monitor at various time points (e.g., 2, 8, 24 hours).

-

Dilute for analysis.

-

Rationale: The aniline moiety is particularly prone to oxidation, which is a common degradation pathway for many pharmaceuticals.[6]

-

-

Thermal Degradation:

-

Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

-

Store a solution of the compound at the same temperature.

-

Analyze samples at set time points.

-

Rationale: To assess the intrinsic thermal stability of the molecule in both solid and solution states. The 1,3,4-oxadiazole ring is known to be thermally stable.[1]

-

-

Photostability:

-

Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]

-

Keep a control sample protected from light.

-

Analyze both samples.

-

Rationale: To determine if the compound is light-sensitive, a critical factor for packaging and storage.

-

Workflow for Forced Degradation Studies

Caption: Workflow for a comprehensive forced degradation study.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[18][20]

Foundational Principles

-

Specificity/Selectivity: This is the most critical parameter. The method must be able to produce a response only for the analyte of interest and resolve it from all potential degradation products and impurities.[17] Peak purity analysis using a Photodiode Array (PDA) detector is essential to confirm this.

-

Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) is the workhorse for stability-indicating methods for small molecules due to its versatility and robustness.[16][20]

-

Detection: UV detection is common, provided the molecule has a chromophore. A PDA detector is highly recommended as it provides spectral information to assess peak purity.[16]

Protocol: HPLC Method Development

Step-by-Step Methodology:

-

Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Selection:

-

A typical starting point is a gradient of Acetonitrile (Solvent B) and a buffered aqueous solution (Solvent A).

-

Given the basic nature of the aniline group, an acidic buffer (e.g., 0.1% Formic Acid or Phosphoric Acid in water, pH ~2.5-3.0) is recommended for Solvent A. This ensures the aniline is protonated, leading to better peak shape and retention time stability.

-

-

Initial Gradient:

-

Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and any degradants from the forced degradation samples.

-

-

Method Optimization:

-

Analyze the chromatograms from the stressed samples. The goal is to achieve baseline resolution (Resolution > 1.5) between the parent peak and all degradant peaks.

-

Adjust the gradient slope, initial/final %B, and run time to optimize separation.

-

-

Wavelength Selection: Use the PDA detector to determine the wavelength of maximum absorbance (λ-max) for 2-(1,3,4-Oxadiazol-2-yl)aniline for optimal sensitivity.

-

Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Conclusion and Forward Look

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of 2-(1,3,4-Oxadiazol-2-yl)aniline. By integrating theoretical predictions with rigorous, validated experimental protocols, researchers can generate the high-quality data necessary to make informed decisions in the development pipeline. The methodologies described, from the gold-standard shake-flask method to the development of a purpose-built stability-indicating HPLC assay, ensure data integrity and regulatory compliance. A thorough characterization of these fundamental properties is the critical first step toward unlocking the full therapeutic or material potential of this promising molecular scaffold.

References

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

-

ECA Academy. FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

-

International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

-

RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available from: [Link]

-

Vemula, V. R. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available from: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available from: [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

-

Sharma, R., et al. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry. Available from: [Link]

-

Ahmed, R. B., et al. (2019). Development and Validation of Stability Indicating HPLC Method for Quantification of Tinidazole. European Journal of Chemistry. Available from: [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

-

Singh, R., & Kumar, R. (2025). Development and validation of stability indicating HPLC method: A review. ResearchGate. Available from: [Link]

-

Liang, D. W., et al. (2007). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. Available from: [Link]

-

Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

-

Patel, V., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Available from: [Link]

-

Wang, Y., et al. (2021). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. PubMed Central. Available from: [Link]

-

Chen, S., et al. (2019). Enhanced aniline degradation by Desulfatiglans anilini in a synthetic microbial community with the phototrophic purple sulfur bacterium Thiocapsa roseopersicina. PubMed. Available from: [Link]

-

Melo, W. G. P., et al. (2024). Bacterial degradation of aniline. ResearchGate. Available from: [Link]

-

Aslam, M., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi. Available from: [Link]

-

Szulczyk, D., et al. (2019). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. Available from: [Link]

-

Redhu, S., & Kharb, R. (n.d.). recent updates on chemistry and pharmacological aspects of 1, 3, 4-oxadiazole scaffold. Pharmaceutical Innovations. Available from: [Link]

-

Kantharaju, K., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Ahmad, I., et al. (2018). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PubMed Central. Available from: [Link]

-

Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available from: [Link]

-

Szulczyk, D., et al. (2019). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. PubMed Central. Available from: [Link]

- Berger, F. M., & Ludwig, B. J. (1964). Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. U.S. Patent No. 3,141,022.

-

Siemiaszko, G., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available from: [Link]

-

Iftikhar, F. M., et al. (2023). Synthesis and characterization of some new derivatives based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) dianiline. ResearchGate. Available from: [Link]

-

Kumar, C. S. A., et al. (2014). Synthesis and Biological Properties of Some Novel 1,3,4-oxadiazole with Quinoline Moiety. Der Pharma Chemica. Available from: [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. jchemrev.com [jchemrev.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. mdpi.com [mdpi.com]

- 5. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rheolution.com [rheolution.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. database.ich.org [database.ich.org]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. researchgate.net [researchgate.net]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]

- 20. irjpms.com [irjpms.com]

An In-depth Technical Guide on the Mechanism of Action of 2-(1,3,4-Oxadiazol-2-yl)aniline Compounds

Abstract

The 2-(1,3,4-oxadiazol-2-yl)aniline scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core have been synthesized and evaluated for a range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the bioactivity of these compounds, with a focus on their role as enzyme inhibitors. We will dissect the structural basis of their interactions with key protein targets, analyze structure-activity relationships, and provide detailed experimental protocols for researchers in the field of drug discovery and development.

Introduction: The Versatility of the 1,3,4-Oxadiazole Moiety